molecular formula C2HF3NaO2+ B147563 Sodium trifluoroacetate CAS No. 2923-18-4

Sodium trifluoroacetate

Cat. No. B147563
CAS RN: 2923-18-4
M. Wt: 137.01 g/mol
InChI Key: UYCAUPASBSROMS-UHFFFAOYSA-M
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Description

Sodium trifluoroacetate is a chemical compound with the formula CF3CO2Na . It is the sodium salt of trifluoroacetic acid and is used as a source of trifluoromethylations . It is a white crystalline powder that easily absorbs moisture .


Synthesis Analysis

One convenient method of synthesizing Sodium trifluoroacetate is by dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid . The solution is then filtered and evaporated by vacuum evaporation, taking special care to avoid decomposition of the salt by overheating. The solid obtained is dried under vacuum at 100°C .


Molecular Structure Analysis

The molecular structure of Sodium trifluoroacetate is represented by the formula CF3CO2Na . The IUPAC Standard InChI is InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 .


Chemical Reactions Analysis

Sodium trifluoroacetate is used in acid-catalyzed reactions . It acts as a precursor for the trifluoromethylation of aldehydes using copper (I) halide as a catalyst . It also reacts in equilibrium with hydronium cations to form trifluoroacetic acid .


Physical And Chemical Properties Analysis

Sodium trifluoroacetate is a white crystalline powder . It has a molar mass of 136.005 g·mol−1 . It has a melting point of 207 °C and decomposes upon boiling . It is soluble in water (625 g/L) and in most polar organic solvents .

Scientific Research Applications

Mechanism of Action

Target of Action

Sodium trifluoroacetate (TFA) is a chemical compound with a formula of CF3CO2Na . It is the sodium salt of trifluoroacetic acid . The primary target of TFA in mammals is the liver .

Mode of Action

TFA is a weak peroxisome proliferator in rats . Peroxisomes are small, membrane-bound organelles that contain enzymes involved in metabolic reactions, including the breakdown of fatty acids and the detoxification of harmful substances. The proliferation of peroxisomes can lead to changes in liver metabolism .

Biochemical Pathways

TFA affects the biochemical pathways related to liver metabolism. It can cause mild liver hypertrophy, which is an increase in the size of the liver due to the enlargement of its cells . This effect is likely due to the proliferation of peroxisomes, which can alter the metabolic activities of the liver .

Pharmacokinetics

TFA is highly water-soluble . Its solubility in water is 625 g/L . This property, along with its low octanol/water partition coefficient (log Pow = -2.1), indicates that it has no potential to bioaccumulate . These properties affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

Repeated oral doses of tfa have been shown to cause mild liver hypertrophy in rats .

Action Environment

TFA is a ubiquitous and highly mobile contaminant present in low concentrations in ocean and rainwater at most sampling sites, including remote areas and deep ocean waters . Environmental factors such as pH levels can influence the form in which TFA is present. At the pH levels of environmental media (pH ranges from approximately 4.0–8.5), trifluoroacetic acid is present as a salt, often as sodium trifluoroacetate . This can influence the compound’s action, efficacy, and stability in the environment.

Safety and Hazards

Sodium trifluoroacetate is classified as toxic, irritant, and harmful to the environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

sodium;2,2,2-trifluoroacetate
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InChI

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCAUPASBSROMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062715
Record name Sodium trifluoroacetate
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Molecular Weight

136.00 g/mol
Source PubChem
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Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name Sodium trifluoroacetate
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Product Name

Sodium trifluoroacetate

CAS RN

2923-18-4
Record name Sodium trifluoroacetate
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Record name Acetic acid, 2,2,2-trifluoro-, sodium salt (1:1)
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Record name Sodium trifluoroacetate
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Record name Sodium trifluoroacetate
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Record name SODIUM TRIFLUOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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